molecular formula C16H22ClNO2 B6106031 1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride

1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride

Cat. No. B6106031
M. Wt: 295.80 g/mol
InChI Key: LKNAZMPPGYUZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride, also known as EPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPB is a pyrrolidine derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. This compound has been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation. This compound has also been found to activate certain receptors in the brain, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its mood-enhancing effects. This compound has also been found to improve cognitive function and memory in animal studies. Furthermore, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and high yields can be obtained. Furthermore, this compound has been found to have low toxicity levels, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Furthermore, this compound has a short half-life, which can make it challenging to study its effects over a prolonged period.

Future Directions

1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride has several potential future directions for research. It may be used in the development of new drugs for the treatment of various diseases, including depression and cognitive impairment. This compound may also be used to study the role of specific neurotransmitters in the brain, which may contribute to our understanding of various neurological disorders. Furthermore, this compound may be used in the development of new drugs with antioxidant and anti-inflammatory properties.

Synthesis Methods

The synthesis of 1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride involves the reaction of 3-ethoxyphenol with 4-bromo-1-butynyl to form 4-(3-ethoxyphenoxy)but-2-yn-1-ol. This intermediate product is then reacted with pyrrolidine in the presence of hydrochloric acid to yield this compound. The synthesis of this compound has been optimized, and it is now possible to obtain high yields of the compound.

Scientific Research Applications

1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride has been found to have a wide range of scientific research applications. It has been used in the field of medicinal chemistry to develop new drugs for the treatment of various diseases. This compound has also been used in the field of neuroscience to study the role of certain neurotransmitters in the brain. Furthermore, this compound has been used in the field of molecular biology to study the function of specific proteins.

properties

IUPAC Name

1-[4-(3-ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-2-18-15-8-7-9-16(14-15)19-13-6-5-12-17-10-3-4-11-17;/h7-9,14H,2-4,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNAZMPPGYUZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC#CCN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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